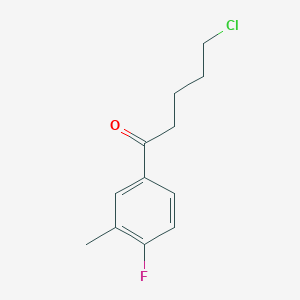

![molecular formula C8H6N2O B1328136 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde CAS No. 1020056-33-0](/img/structure/B1328136.png)

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

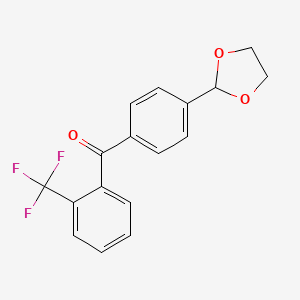

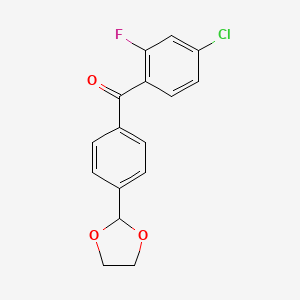

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H6N2O . Its molecular weight is 146.15 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is 1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthetic Intermediates in Organic Chemistry 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and its derivatives play a pivotal role in the synthesis of various fused heterocycles and tricyclic heterocycles. For instance, Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been obtained through the oxidation of tosylhydrazones of related compounds, showcasing the utility of these structures in complex organic synthesis (El-Nabi, 2004).

Building Blocks for Anticancer Agents Compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde have been identified as crucial intermediates in the development of small molecule anticancer drugs. The work on these compounds not only emphasizes their importance in medicinal chemistry but also highlights the advancements in their synthetic methodologies (Wang, Tu, Han, & Guo, 2017).

Molecular Magnets and Supramolecular Chemistry The adaptation of similar structures in the coordination of paramagnetic transition metal ions has resulted in the formation of high nuclearity clusters exhibiting single-molecule magnetic behavior. This underlines the significance of these compounds in the field of material science and supramolecular chemistry (Giannopoulos et al., 2014).

Scaffold in Antibacterial and Antifungal Agents The structural analysis of compounds like 7-azaindole-3-carboxaldehyde, closely related to 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, has shown that they serve as important scaffolds in the development of antibacterial and antifungal agents. Their ability to form stable crystal structures through hydrogen bonding adds another dimension to their applicability in pharmaceuticals (Morzyk-Ociepa et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde are currently unknown . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Result of Action

The molecular and cellular effects of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde . .

Safety and Hazards

The compound has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLUESWIQOAEBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649802 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde | |

CAS RN |

1020056-33-0 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What insights does the crystal structure provide about the interaction between 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and Cytochrome C Peroxidase W191G-Gateless?

A: While the provided abstract does not detail the specific interactions, the crystal structure of Cytochrome C Peroxidase W191G-Gateless in complex with 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde [] can offer valuable insights into:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)